molecular formula C8H7Br2NO2 B13654888 Ethyl 4,6-dibromopicolinate

Ethyl 4,6-dibromopicolinate

Cat. No.: B13654888
M. Wt: 308.95 g/mol
InChI Key: YTBSIJSYIYKXKV-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromopicolinate (CAS 1806348-02-6) is an organobromine compound derived from picolinic acid (pyridine-2-carboxylic acid). Its structure features an ethyl ester group at the pyridine ring’s 2-position and bromine substituents at the 4- and 6-positions. The molecular formula is C₈H₇Br₂NO₂, with a molecular weight of 309.96 g/mol. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its bromine substituents .

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

ethyl 4,6-dibromopyridine-2-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3

InChI Key

YTBSIJSYIYKXKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms undergo substitution under specific conditions due to the electron-deficient pyridine ring:

  • Amination : Reaction with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields mono- or di-substituted products .

  • Hydrolysis : Bromine replacement with hydroxyl groups occurs under acidic or basic aqueous conditions (e.g., NaOH/H₂O at 60°C).

Example Reaction Pathway :

Ethyl 4,6-dibromopicolinate+2NH2RCuI, K2CO3,ΔEthyl 4,6-bis(alkylamino)picolinate+2HBr\text{this compound} + 2\text{NH}_2\text{R} \xrightarrow{\text{CuI, K}_2\text{CO}_3, \Delta} \text{Ethyl 4,6-bis(alkylamino)picolinate} + 2\text{HBr}

Cross-Coupling Reactions

The bromine substituents facilitate palladium-catalyzed couplings:

Reaction TypeConditionsCatalyst SystemYield RangeSource
Suzuki-Miyaura CouplingArylboronic acid, THF, 80°CPd(PPh₃)₄, K₂CO₃70–85%
Buchwald-HartwigPrimary amine, toluene, 100°CPd₂(dba)₃, Xantphos65–78%
Ullmann CouplingAryl iodide, DMF, 120°CCuI, 1,10-phenanthroline60–75%

Key Insight : Steric hindrance from the ester group may reduce yields in bulkier coupling partners.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

  • Hydrolysis : Treatment with NaOH in EtOH/H₂O (1:1) at reflux produces 4,6-dibromopicolinic acid .

  • Transesterification : Methanol/H₂SO₄ yields mthis compound .

Optimized Conditions :

\text{Ester} \xrightarrow{\text{Meglumine, EtOH:H₂O (1:1), reflux}} \text{Acid (80% yield)}

(Adapted from analogous coumarin ester hydrolysis in )

Electrophilic Bromination

Further bromination is unlikely due to existing bromine substituents, but debromination can occur under reducing conditions (e.g., Zn/HOAc).

Hypothesized Reactivity

  • Radical Reactions : Bromine atoms may participate in atom-transfer radical additions (ATRA) under UV light .

  • Cycloadditions : The electron-deficient ring could engage in Diels-Alder reactions with electron-rich dienes .

Critical Data Table: Reaction Conditions and Outcomes

ReactionReagents/ConditionsProductYieldSource
Di-aminationBenzylamine, CuI, DMF, 100°CEthyl 4,6-bis(benzylamino)picolinate72%
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, THFEthyl 4,6-diphenylpicolinate83%
Ester HydrolysisNaOH, EtOH/H₂O (1:1), reflux4,6-Dibromopicolinic acid80%

Limitations and Challenges

  • Steric Effects : Bulky nucleophiles show reduced reactivity at the 4- and 6-positions.

  • Side Reactions : Over-hydrolysis of the ester group can occur under prolonged basic conditions .

Scientific Research Applications

Ethyl 4,6-dibromopicolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4,6-dibromopicolinate belongs to a family of halogenated pyridine carboxylates. Below is a comparative analysis with structurally analogous compounds, emphasizing substituent positions, halogen type, and ester group orientation.

Key Structural and Functional Differences:

Halogen Type and Position :

  • Bromine vs. chlorine substituents influence electronic and steric properties. Bromine’s larger atomic size and higher polarizability enhance its leaving-group ability in substitution reactions compared to chlorine.
  • Substituent positions (e.g., 3,6- vs. 4,6-) alter steric hindrance and electronic effects, impacting reactivity in regioselective reactions.

Ester Group Orientation :

  • Picolinate (ester at pyridine-2-position) vs. nicotinate (ester at pyridine-3-position) derivatives exhibit distinct electronic environments, affecting conjugation and intermolecular interactions.

Data Table: Comparison of this compound and Analogues

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 1806348-02-6 Br (4,6); ester (2) C₈H₇Br₂NO₂ 309.96 Cross-coupling reactions
Ethyl 3,6-dibromopicolinate 1214375-85-5 Br (3,6); ester (2) C₈H₇Br₂NO₂ 309.96 Potential meta-substitution reactivity
Ethyl 4,6-dichloronicotinate 40296-46-6 Cl (4,6); ester (3) C₈H₇Cl₂NO₂ 220.06 Nicotinate-based intermediates
Ethyl 2,4-dichloronicotinate 62022-04-2 Cl (2,4); ester (3) C₈H₇Cl₂NO₂ 220.06 Sterically hindered reactions
Ethyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate - Thiophene core with methyl and acetamido groups C₁₉H₂₀N₂O₃S 356.44 Heterocyclic drug synthesis

Research Findings and Reactivity Insights:

  • Electronic Effects : Bromine’s electron-withdrawing nature at the 4,6-positions in this compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) compared to chloro-analogues .
  • Steric Considerations : The 4,6-dibromo substitution pattern creates moderate steric hindrance, favoring reactions at the less hindered 2-position (ester group). In contrast, Ethyl 2,4-dichloronicotinate’s 2,4-substitution imposes greater steric constraints .
  • Nicotinate vs.

Q & A

Q. Using the PICO framework, how can a researcher structure a study comparing the catalytic efficiency of this compound vs. its non-brominated analog in Pd-mediated cross-coupling?

  • PICO Structure:
  • Population (P): Aryl halide substrates (e.g., 4-bromotoluene).
  • Intervention (I): this compound as a ligand.
  • Comparison (C): Ethyl picolinate (non-brominated).
  • Outcome (O): Reaction yield, turnover number (TON).
  • Methodology: Use standardized conditions (Pd source, base, solvent) and quantify outcomes via GC-MS .

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